Ethyl 4-cyanomethyl-2-ethoxy-benzoate
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Overview
Description
Ethyl 4-cyanomethyl-2-ethoxy-benzoate is an organic compound with the molecular formula C13H15NO3. It is a derivative of benzoic acid and contains an ethoxy group and a cyanomethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-4-cyanomethyl-benzoate typically involves the esterification of 2-ethoxy-4-cyanomethyl-benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-ethoxy-4-cyanomethyl-benzoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyanomethyl-2-ethoxy-benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: 2-ethoxy-4-cyanomethyl-benzoic acid
Reduction: 2-ethoxy-4-aminomethyl-benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 4-cyanomethyl-2-ethoxy-benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-4-cyanomethyl-benzoate depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the reaction conditions and the specific application.
Comparison with Similar Compounds
Ethyl 4-cyanomethyl-2-ethoxy-benzoate can be compared with other similar compounds such as:
Ethyl 4-cyanobenzoate: Lacks the ethoxy group, making it less versatile in certain reactions.
Methyl 4-cyanomethyl-benzoate: Contains a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-ethoxy-benzoate: Lacks the cyanomethyl group, making it less reactive in nucleophilic substitution reactions.
The presence of both the ethoxy and cyanomethyl groups in ethyl 2-ethoxy-4-cyanomethyl-benzoate makes it a unique and versatile compound for various chemical applications.
Properties
CAS No. |
99470-01-6 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 4-(cyanomethyl)-2-ethoxybenzoate |
InChI |
InChI=1S/C13H15NO3/c1-3-16-12-9-10(7-8-14)5-6-11(12)13(15)17-4-2/h5-6,9H,3-4,7H2,1-2H3 |
InChI Key |
SWWOAPXYEOXWIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC#N)C(=O)OCC |
Origin of Product |
United States |
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